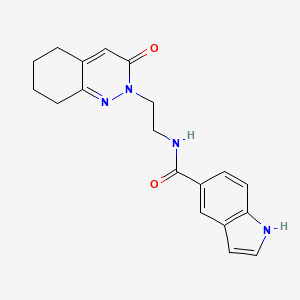
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide (CAS Number: 2097930-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.395 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with tetrahydrocinnoline intermediates. One effective method includes microwave-assisted synthesis which enhances reaction efficiency and yield.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity , particularly against various cancer cell lines. The mechanism involves:
- Inhibition of Tubulin Polymerization : Similar to other quinoxaline derivatives, it targets the colchicine site on tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells such as HeLa and K562.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:
- Binding Affinity : The compound's structure allows it to interact effectively with tubulin.
- Cell Cycle Disruption : By inhibiting microtubule formation, it disrupts normal cell division processes.
- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells through pathways activated by microtubule disruption.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole + Tetrahydrocinnoline | Antiproliferative |
| 3-Oxoquinoxaline | Quinoxaline core | Antimicrobial |
| Tetrahydroquinoxaline | Saturated quinoxaline | Anticancer |
This table illustrates the unique structural aspects of this compound while highlighting its potential applications in drug development.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of similar compounds in preclinical models:
- Study on Antiproliferative Effects : A study published in a peer-reviewed journal found that indole derivatives significantly inhibited the growth of tumor cells in vitro .
- Antimicrobial Screening : Compounds with similar structures have been screened for antimicrobial activity with promising results against both gram-positive and gram-negative bacteria .
属性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18-12-13-3-1-2-4-17(13)22-23(18)10-9-21-19(25)15-5-6-16-14(11-15)7-8-20-16/h5-8,11-12,20H,1-4,9-10H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGPCCNUVQBNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













